2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Source CAS 1024375-29-8 for dual IDO1/TDO inhibition (IC50 1.77 μM/1.09 μM) in a single chemical probe. This ethylidene-linked indane-1,3-dione offers a distinct SAR profile versus its methylene analog, enabling critical linker-substitution studies without class-level assumption risks. Ideal for kynurenine pathway research and computational docking validation. Ensure experimental reproducibility—procure the exact CAS with documented dual-engagement activity.

Molecular Formula C24H19NO3
Molecular Weight 369.42
CAS No. 1024375-29-8
Cat. No. B2733268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione
CAS1024375-29-8
Molecular FormulaC24H19NO3
Molecular Weight369.42
Structural Identifiers
SMILESCC(=NC1=CC(=CC=C1)OCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O
InChIInChI=1S/C24H19NO3/c1-16(22-23(26)20-12-5-6-13-21(20)24(22)27)25-18-10-7-11-19(14-18)28-15-17-8-3-2-4-9-17/h2-14,26H,15H2,1H3
InChIKeyUJGRJXNWDIBYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione (CAS 1024375-29-8): Core Identity and Scaffold Context


2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione (CAS 1024375-29-8) is a fully synthetic small molecule belonging to the indane-1,3-dione derivative class. Its molecular formula is C24H19NO3 with a molecular weight of 369.41 g/mol . The compound features an indane-1,3-dione core substituted at the 2-position with an (phenylamino)ethylidene moiety that bears a 3-(phenylmethoxy) group on the aniline ring. This scaffold is a privileged structure in medicinal chemistry, with documented applications spanning anticoagulation, anticancer, anti-inflammatory, and enzyme inhibition activities [1]. However, the specific substitution pattern of this compound—a benzyloxy-substituted anilinoethylidene side chain—is distinct from both the classical 2-arylidene-indane-1,3-diones and the simpler 2-aryl-indane-1,3-diones such as anisindione.

Why Generic Indane-1,3-Dione Interchange Is Not Supported for CAS 1024375-29-8


Within the indane-1,3-dione family, biological activity is exquisitely sensitive to the nature and position of substituents on the 2-arylidene or 2-aminoethylidene moiety. Compounds differing only in the linkage type (methylene vs. amino-methylene vs. amino-ethylidene) or in the substitution pattern on the pendant aromatic ring exhibit profoundly different target engagement profiles [1]. For instance, the methylene-bridged analog 2-(((3-(phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione, while structurally adjacent, lacks the methyl group on the linking carbon that is present in the ethylidene variant. This seemingly minor structural perturbation would be expected to alter both conformational preferences and electronic distribution at the indane-1,3-dione core, thereby affecting target binding. Consequently, generic substitution of one indane-1,3-dione derivative for another without direct comparative data carries a high risk of irreproducible results or unexpected potency shifts. The quantitative evidence below substantiates that CAS 1024375-29-8 occupies a distinct activity profile that cannot be assumed from class-level behavior.

Quantitative Differentiation Evidence for 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione vs. Key Analogs


IDO1 Inhibitory Potency: Quantitative Comparison of Ethylidene vs. Methylene-Linked Indane-1,3-Dione Analogs

2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione (CAS 1024375-29-8) demonstrates measurable inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 1.77 μM, as determined in a fluorescence-based assay using enzyme expressed in Escherichia coli with a 1-hour incubation period [1]. No published IDO1 inhibitory data could be located for the closest structural analog, 2-(((3-(phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione (CAS 1022467-71-5). The absence of detectable IDO1 annotation for the methylene analog in authoritative bioactivity databases such as ChEMBL and BindingDB suggests that the ethylidene-methyl substitution on the linking carbon—the sole structural difference between these two compounds—may be a determinant of IDO1 recognition.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

TDO Inhibitory Activity: Dual IDO1/TDO Engagement Profile of CAS 1024375-29-8

Beyond IDO1, the same compound also inhibits recombinant human tryptophan 2,3-dioxygenase (TDO) with an IC50 of 1.09 μM under identical assay conditions (fluorescence-based detection, E. coli-expressed enzyme, 1-hour incubation) [1]. This dual IDO1/TDO inhibitory profile is notable, as many reported indane-1,3-dione derivatives in the literature lack characterized TDO activity. The closest analog CAS 1022467-71-5 has no reported TDO activity in public databases. The ability to engage both key enzymes of the kynurenine pathway with sub-2 μM potency distinguishes this compound from indane-1,3-dione derivatives that are selective for a single target or that lack enzyme inhibition data entirely.

TDO inhibition Dual IDO1/TDO inhibitor Kynurenine pathway

Structural Differentiation: Ethylidene vs. Methylene Bridge as a Determinant of Bioactivity Annotation

The defining structural feature of CAS 1024375-29-8 is the ethylidene (C-methyl) linker connecting the anilino nitrogen to the indane-1,3-dione core. The immediate structural analog, 2-(((3-(phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione (CAS 1022467-71-5), differs solely by the absence of this methyl group, yielding a methylene bridge instead. This single methyl deletion changes the molecular formula from C24H19NO3 (MW 369.41) to C23H17NO3 (MW 355.4) . Curated bioactivity databases (ChEMBL, BindingDB) contain enzyme inhibition data (IDO1, TDO) for the ethylidene compound but show no corresponding records for the methylene analog [1]. This divergent annotation pattern across the two structurally adjacent compounds implies that the ethylidene methyl group may be critical for recognition by these heme-containing dioxygenase enzymes, potentially through steric or conformational effects on the ligand-protein interface.

Structure-activity relationship SAR Indane-1,3-dione scaffold

Application Scenarios Where 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione Provides Differentiated Value


IDO1/TDO Dual Inhibition Tool Compound for Kynurenine Pathway Research

This compound is suited as a tool molecule for laboratories studying tryptophan catabolism via both IDO1 and TDO. Its confirmed dual IC50 values of 1.77 μM (IDO1) and 1.09 μM (TDO) under standardized recombinant enzyme assay conditions [1][2] enable simultaneous interrogation of both kynurenine pathway branches without requiring two separate chemical probes. Procurement should be prioritized when the experimental design requires a single chemical entity with documented dual engagement rather than combining two selective inhibitors.

Indane-1,3-Dione SAR Probe for Heme-Dioxygenase Interactions

The differential bioactivity annotation between the ethylidene (CAS 1024375-29-8, active) and methylene (CAS 1022467-71-5, no reported activity) analogs provides a defined SAR pair for investigating the role of the linker carbon substitution in heme-enzyme recognition. Medicinal chemistry groups optimizing indane-1,3-dione-based IDO1/TDO inhibitors should source both compounds for comparative SAR elucidation, as the structural difference is limited to a single methyl group [3].

Computational Docking and Molecular Dynamics Validation Studies

The IDO1 and TDO IC50 data for this compound provide experimentally measured endpoints suitable for validating computational docking poses and molecular dynamics simulations targeting heme-containing dioxygenases. As demonstrated in recent in silico screening campaigns of indane-1,3-dione derivatives against InhA [4], the accuracy of predicted binding modes can only be assessed against compounds with confirmed in vitro activity. CAS 1024375-29-8 serves this calibration function for IDO1/TDO docking studies.

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